(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-18-6-5-17(20-21-18)22-8-10-23(11-9-22)19(24)7-3-14-2-4-15-16(12-14)27-13-26-15/h2-7,12H,8-11,13H2,1H3/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJNGPABSXWVKK-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic derivative featuring a complex structure that combines elements of piperazine and pyridazine with a benzo[d][1,3]dioxole moiety. This article explores its biological activity, synthesis methods, and pharmacological implications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including aldol condensation and subsequent functional group modifications. The structural elucidation is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing the benzo[d][1,3]dioxole unit have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
- Anticonvulsant Properties : The piperazine ring is known to enhance the anticonvulsant activity of compounds. Studies suggest that modifications to this ring can lead to increased binding affinity at GABA receptors, which are crucial for seizure control .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several benzo[d][1,3]dioxole derivatives. The compound exhibited an IC50 of 16.19 ± 1.35 μM against HCT-116 cells, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| (E)-3... | 16.19 ± 1.35 | HCT-116 |
| Doxorubicin | ~10 | HCT-116 |
Case Study 2: Anticonvulsant Activity
In another investigation focused on piperazine derivatives, compounds similar to (E)-3... were tested for their anticonvulsant properties using the maximal electroshock model. Results indicated that modifications at the piperazine nitrogen significantly influenced activity levels, with some derivatives showing promising results in reducing seizure incidence .
The proposed mechanisms by which (E)-3... exerts its biological effects include:
- GABA Receptor Modulation : The presence of piperazine enhances interaction with GABA_A receptors, potentially leading to increased inhibitory neurotransmission.
- Cell Cycle Disruption : The benzo[d][1,3]dioxole moiety may interfere with DNA synthesis or repair mechanisms in cancer cells, promoting apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the piperazine ring or aryl groups , leading to variations in biological activity, solubility, and crystallinity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings:
Substituent Effects on Bioactivity :
- Chloro-substituted analogues (e.g., compound 13 in ) exhibit pro-apoptotic activity via Fas/CD95 pathways, suggesting halogenation enhances cytotoxicity .
- Methoxy groups (e.g., 6-methoxypyridazine in the target compound) may improve kinase binding affinity due to hydrogen-bonding interactions, as seen in EGFR inhibitors .
Crystallographic Behavior: The bis(4-methoxyphenyl)methyl-substituted analogue () forms a triclinic lattice with two independent molecules per asymmetric unit, highlighting steric effects of bulky groups on packing .
Synthetic Flexibility :
- Piperazine derivatives are synthesized via acyl chloride coupling (thionyl chloride method) or Mannich reactions (e.g., ), enabling modular substitution .
Quantitative Structure-Activity Relationship (QSAR) Insights :
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Triclinic, P1 | |
| Unit cell (Å) | a=12.188, b=12.589, c=17.102 | |
| Dihedral angle | 71.39° (molecule A) |
Q. Table 2. Recommended In Vitro Assays
| Assay Type | Protocol Example | Target |
|---|---|---|
| Radioligand | ³H-Ketanserin binding | 5-HT₂A |
| Metabolic | Human liver microsomes | CYP3A4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
